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Compound of Interest

Compound Name: PSB-0963

Cat. No.: B1193545

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently
asked questions (FAQs) for researchers encountering resistance to PSB-0963, a dual inhibitor
of ecto-5'-nucleotidase (CD73) and ectonucleoside triphosphate diphosphohydrolase 1 (CD39).
The information provided is intended to help you navigate experimental challenges and explore
strategies to overcome resistance.

Frequently Asked Questions (FAQSs)

Q1: What is the primary mechanism of action of PSB-0963?

Al: PSB-0963 is a research compound that primarily acts as a competitive inhibitor of ecto-5'-
nucleotidase (CD73), with a Ki of 150 nM for rat ecto-5'-nucleotidase.[1] It also inhibits
ectonucleoside triphosphate diphosphohydrolase 1 (CD39). Both CD39 and CD73 are key
enzymes in the extracellular ATP-adenosine pathway. CD39 converts pro-inflammatory
extracellular ATP and ADP to AMP, and CD73 then converts AMP to the immunosuppressive
nucleoside adenosine.[2] By inhibiting these enzymes, PSB-0963 aims to reduce the
production of adenosine in the tumor microenvironment (TME), thereby enhancing anti-tumor
immune responses.[2]

Q2: We are observing reduced efficacy of PSB-0963 in our long-term in vitro cell cultures.
What are the potential mechanisms of acquired resistance?
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A2: Acquired resistance to inhibitors of the CD39/CD73 pathway can arise from several

mechanisms:

Upregulation of Alternative Adenosine-Generating Pathways: Cancer cells may compensate
for CD73 inhibition by upregulating other pathways that produce adenosine.[3][4]

Increased Expression of Adenosine Receptors: Tumor cells or immune cells within the TME
might increase the expression of adenosine receptors (e.g., A2A and A2B receptors), making
them more sensitive to even low levels of residual adenosine.

Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling
pathways to maintain proliferation and survival, even when the CD39/CD73 pathway is
blocked.

Epigenetic Modifications: Changes in the methylation or acetylation of genes related to the
adenosine pathway could alter their expression and contribute to resistance.

Tumor Microenvironment (TME) Remodeling: Changes in the composition of the TME, such
as an increase in adenosine-producing regulatory T cells (Tregs) or myeloid-derived
suppressor cells (MDSCs), can contribute to resistance.

Q3: Our in vivo experiments with PSB-0963 as a monotherapy show initial tumor control,

followed by relapse. What strategies can we employ to overcome this resistance?

A3: Overcoming resistance to PSB-0963 in vivo often requires a combination therapy

approach. The goal is to target multiple, non-redundant pathways simultaneously. Consider the

following combinations:

Immune Checkpoint Inhibitors (ICIs): This is a highly promising strategy. Adenosine in the
TME suppresses the activity of T cells, which are the primary targets of ICIs like anti-PD-
1/PD-L1 and anti-CTLA-4 antibodies. Combining PSB-0963 with these agents can lead to a
more robust and sustained anti-tumor immune response.[5]

Chemotherapy: Many chemotherapeutic agents induce immunogenic cell death, leading to
the release of ATP into the TME.[4] By preventing the conversion of this ATP to
immunosuppressive adenosine, PSB-0963 can enhance the efficacy of chemotherapy.[4]
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o Radiotherapy: Similar to chemotherapy, radiotherapy can also lead to the release of ATP
from dying tumor cells. Combining PSB-0963 with radiation can prevent the subsequent
adenosine-mediated immunosuppression.

o Targeted Therapies: In certain cancers, such as EGFR-mutant non-small cell lung cancer
(NSCLC), upregulation of CD73 has been identified as a resistance mechanism to EGFR
tyrosine kinase inhibitors (TKIs).[6][7] Combining PSB-0963 with relevant targeted therapies
could re-sensitize resistant tumors.[6][7]

o Adenosine Receptor Antagonists: A dual blockade of adenosine production (with PSB-0963)
and adenosine signaling (with A2A/A2B receptor antagonists) can provide a more complete
shutdown of this immunosuppressive pathway.

Troubleshooting Guides
Problem 1: High variability in in vitro PSB-0963 efficacy

assays.

Possible Cause Troubleshooting Step

Ensure cells are in the logarithmic growth phase
Inconsistent cell health or passage number. and use a consistent, low passage number for

all experiments.

Prepare fresh stock solutions of PSB-0963
PSB-0963 degradation. regularly and store them appropriately as per
the manufacturer's instructions.

) ) Optimize and standardize cell seeding density to
Inaccurate cell seeding density. o
ensure reproducibility.

Avoid using the outer wells of the plate or fill
Edge effects in multi-well plates. them with media without cells to minimize

evaporation and temperature gradients.

Problem 2: Failure to establish a stable PSB-0963-
resistant cell line.
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Possible Cause Troubleshooting Step

Start with a low concentration of PSB-0963
- o ] (around the 1C20-1C30) and gradually increase
Initial drug concentration is too high. o _
the concentration in a stepwise manner as the

cells adapt.

o _ Ensure you are using a robust cell line that can
Cell line is not viable for long-term culture. ) )
be passaged multiple times.

Developing stable resistance can take several
Insufficient duration of drug exposure. months. Be patient and continue the gradual

dose escalation.

The parental cell line may not contain pre-
Heterogeneity of the parental cell line. existing clones with the potential to develop

resistance. Consider using a different cell line.

Data Presentation: Efficacy of CD73/CD39 Inhibitors
in Combination Therapies

The following tables summarize clinical trial data for other inhibitors targeting the CD73/CD39
pathway, providing a rationale for combination strategies with PSB-0963.

Table 1: Clinical Trial Results for AB680 (a small-molecule CD73 inhibitor) in Metastatic
Pancreatic Cancer[8]

Number of Evaluable Objective Response  Disease Control
Treatment Arm

Patients Rate (ORR) Rate (DCR)
AB680 + nab-
paclitaxel + _ _
o 85% (in patients on
gemcitabine + 17 41%

. . . treatment >16 weeks)
zimberelimab (anti-

PD-1)
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Table 2: Clinical Trial Results for Oleclumab (anti-CD73 antibody) in Combination with
Durvalumab (anti-PD-L1 antibody) in Unresectable, Stage Il NSCLC (COAST study)[9][10][11]

Confirmed Objective 12-month Progression-Free
Treatment Arm ]

Response Rate (ORR) Survival (PFS) Rate
Durvalumab + Oleclumab 30.0% 62.6%
Durvalumab alone 17.9% 33.9%

Table 3: Clinical Trial Results for TTX-030 (anti-CD39 antibody) in Combination with
Budigalimab (anti-PD-1) and mFOLFOX®6 in Metastatic Gastric/GEJ Cancer[12][13][14]

_ Number of Evaluable Confirmed Obijective
Patient Subgroup _
Patients Response Rate (ORR)
Total Population 40 52.5%
PD-L1 CPS<1 11 36.4%
PD-L1 CPS 1-5 Not specified 66.7%
PD-L1 CPS =5 Not specified 64.3%

Experimental Protocols

Protocol 1: Generation of a PSB-0963-Resistant Cell
Line

This protocol describes a method for generating a cancer cell line with acquired resistance to
PSB-0963 through continuous exposure.[15][16]

Materials:
o Parental cancer cell line of interest
o Complete cell culture medium

 PSB-0963
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e Cell counting solution (e.g., trypan blue)

e Hemocytometer or automated cell counter

o 96-well plates for IC50 determination

o Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
o Plate reader

Methodology:

Determine the initial IC50: Perform a dose-response experiment to determine the 50%
inhibitory concentration (IC50) of PSB-0963 in the parental cell line.

e Initial drug exposure: Culture the parental cells in medium containing PSB-0963 at a
concentration equal to the 1C20-1C30.

» Monitor cell viability and proliferation: Closely monitor the cells for signs of toxicity. Initially, a
significant portion of the cells may die.

e Subculture surviving cells: Once the surviving cells reach 70-80% confluency, subculture
them in fresh medium containing the same concentration of PSB-0963.

o Dose escalation: Gradually increase the concentration of PSB-0963 in the culture medium. A
common approach is to double the concentration with each subsequent subculture, provided
the cells continue to proliferate.

o Characterize the resistant line: Once the cells are able to proliferate in a significantly higher
concentration of PSB-0963 (e.g., 10-fold the initial IC50), perform a new dose-response
experiment to determine the new, stable IC50.

» Confirm stability of resistance: Culture the resistant cells in drug-free medium for several
passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely
stable.
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Protocol 2: In Vitro Assessment of Synergy between
PSB-0963 and an Immune Checkpoint Inhibitor

This protocol outlines a method to assess the synergistic effect of PSB-0963 and an anti-PD-1

antibody on T-cell mediated tumor cell killing.

Materials:

PSB-0963-sensitive and -resistant cancer cell lines

Human peripheral blood mononuclear cells (PBMCs)

T-cell isolation kit

T-cell activation beads (e.g., anti-CD3/CD28)

Anti-PD-1 antibody

Isotype control antibody

Co-culture medium (e.g., RPMI-1640 with 10% FBS and IL-2)

Cytotoxicity assay kit (e.g., LDH release assay, Calcein-AM release assay)

Plate reader

Methodology:

Isolate and activate T-cells: Isolate T-cells from healthy donor PBMCs. Activate the T-cells for
48-72 hours using anti-CD3/CD28 beads in the presence of IL-2.

Set up co-culture: Seed the cancer cells (sensitive or resistant) in a 96-well plate.

Add treatments: Add PSB-0963, the anti-PD-1 antibody, the combination of both, or the
isotype control to the cancer cells.

Add activated T-cells: Add the activated T-cells to the wells containing the cancer cells at a
desired effector-to-target (E:T) ratio (e.g., 5:1, 10:1).
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e Incubate: Co-culture the cells for 24-48 hours.
o Assess cytotoxicity: Measure tumor cell lysis using a standard cytotoxicity assay.

e Analyze for synergy: Use a synergy analysis software (e.g., CompuSyn) to calculate the
combination index (CI). A Cl value less than 1 indicates synergy.

Protocol 3: Measurement of Extracellular Adenosine in
the Tumor Microenvironment

This protocol describes a method for quantifying adenosine levels in the conditioned medium of
tumor cell cultures.[17][18]

Materials:

o Cancer cell lines

o Complete cell culture medium

e PSB-0963

» Conditioned medium collection tubes

e Centrifuge

¢ Adenosine quantification kit (e.g., ELISA or HPLC-based)
Methodology:

e Cell culture and treatment: Seed cancer cells and allow them to adhere. Treat the cells with
PSB-0963 or vehicle control for the desired duration.

e Collect conditioned medium: Carefully collect the cell culture supernatant.

» Clarify the supernatant: Centrifuge the collected medium to pellet any detached cells or
debris.
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e Quantify adenosine: Measure the adenosine concentration in the clarified supernatant using
a commercial adenosine quantification kit, following the manufacturer's instructions.

e Normalize data: Normalize the adenosine concentration to the number of cells or total
protein content in each well.
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Caption: The ATP-adenosine signaling pathway in the tumor microenvironment.

Experimental Workflow

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b1193545?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Experimental Setup

1. Isolate and

2. Seed cancer cells

(sensitive vs. resistant) activate T-cells

3. Add treatments:
- PSB-0963
- Anti-PD-1
- Combination

\ 7
Cc}*cultf(re

4. Add T-cells to cancer cells
(co-culture for 24-48h)

Data Analysis

5. Measure tumor
cell lysis

6. Calculate Combination Index (CI)
(Cl < 1 indicates synergy)

Click to download full resolution via product page

Caption: Workflow for assessing synergy between PSB-0963 and anti-PD-1.

Logical Relationship
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Caption: Logical approach to overcoming PSB-0963 resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment - PMC
[pmc.ncbi.nlm.nih.gov]

3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed
[pubmed.ncbi.nim.nih.gov]

4. pubs.acs.org [pubs.acs.org]

5. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for
conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1193545?utm_src=pdf-body-img
https://www.benchchem.com/product/b1193545?utm_src=pdf-body
https://www.benchchem.com/product/b1193545?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/psb-0963.html?locale=es-ES
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573203/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10573203/
https://pubmed.ncbi.nlm.nih.gov/32614585/
https://pubmed.ncbi.nlm.nih.gov/32614585/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.0c00525
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10330720/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

6. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase
Inhibitors in Non—Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 7. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase
Inhibitors in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

o 8. Arcus Biosciences - Arcus Biosciences Presents Promising Initial Data from Phase 1
Portion of ARC-8 Study for AB680 in Metastatic Pancreatic Cancer [investors.arcusbio.com]

e 9. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
e 10. ascopubs.org [ascopubs.org]

e 11. PACIFIC-9: Phase Il trial of durvalumab + oleclumab or monalizumab in unresectable
stage Il non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

e 12. Trishula Therapeutics Announces Promising Early Phase 1b Data of TTX-030, an Anti-
CD39 Antibody, in Combination with Chemoimmunotherapy as First-Line Treatment for
Locally Advanced or Metastatic Gastric Cancer/GEJ Cancer [trishulatx.com]

e 13. trialstat.com [trialstat.com]

e 14. Trishula Therapeutics Announces Promising Early Phase 1b Data of TTX-030, an Anti-
CD39 Antibody, in Combination with Chemoimmunotherapy as First-Line Treatment for
Locally Advanced or Metastatic Gastric Cancer/GEJ Cancer [prnewswire.com]

» 15. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray
[creative-bioarray.com]

e 16. Cell Culture Academy [procellsystem.com]
e 17. researchgate.net [researchgate.net]

e 18. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Support Center: Overcoming Resistance to
PSB-0963]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1193545#0vercoming-resistance-to-psb-0963]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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